3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE
Overview
Description
3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group, a benzenesulfonamido group, and a pyridin-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route may include:
Nitration: Nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Sulfonation: Introduction of the benzenesulfonamido group through sulfonation reactions.
Amidation: Formation of the benzamide core by reacting the amine with a suitable acid chloride or anhydride.
Alkylation: Introduction of the pyridin-2-ylmethyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamido or pyridinyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a drug candidate due to its unique structural features.
Pharmaceuticals: The compound could be used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: Its unique chemical properties may make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE: Lacks the pyridin-2-ylmethyl group.
3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)BENZOIC ACID: Contains a carboxylic acid group instead of the amide group.
N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: Lacks the methyl and benzenesulfonamido groups.
Uniqueness
The uniqueness of 3-METHYL-4-(N-METHYLBENZENESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-3-methyl-N-(pyridin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-16-14-17(21(25)23-15-18-8-6-7-13-22-18)11-12-20(16)24(2)28(26,27)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGVODGVRLHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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